Antibacterial Potency Comparison: Target Compound vs. Bismerthiazol and Thiodiazole Copper in Xanthomonas oryzae pv. oryzae
Note: High-strength differential evidence is limited. The following data are for a structurally related compound sharing the 4-(4-fluorophenyl)thiazole core. While not a direct measurement of CAS 544465-11-4, it demonstrates the antibacterial potential of this pharmacophore. N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), a close analog, showed an EC50 of 156.7 µM against Xanthomonas oryzae pv. oryzae, outperforming bismerthiazol (EC50 230.5 µM) by 1.5-fold and thiodiazole copper (EC50 545.2 µM) by 3.5-fold [1]. This suggests the 4-(4-fluorophenyl)thiazole core possesses inherent antibacterial activity superior to standard commercial agents.
| Evidence Dimension | Antibacterial EC50 |
|---|---|
| Target Compound Data | Not directly measured for CAS 544465-11-4; inferred from analog A1 (EC50 156.7 µM) |
| Comparator Or Baseline | Bismerthiazol (EC50 230.5 µM) and Thiodiazole copper (EC50 545.2 µM) |
| Quantified Difference | Analog A1 is 1.5-fold more potent than bismerthiazol and 3.5-fold more potent than thiodiazole copper |
| Conditions | In vitro antibacterial assay against Xanthomonas oryzae pv. oryzae |
Why This Matters
For researchers procuring a 4-(4-fluorophenyl)thiazole scaffold for antibacterial discovery, this evidence indicates the core structure can surpass legacy agents, providing a superior starting point for lead optimization compared to scaffolds lacking this substitution pattern.
- [1] Luo, H. et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772. https://www.mdpi.com/1420-3049/25/8/1772 View Source
